molecular formula C20H17N5O2S B11697720 (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697720
M. Wt: 391.4 g/mol
InChI Key: IBCZXLUYACQFFJ-UHFFFAOYSA-N
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Description

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. Subsequent steps involve the formation of the pyrazolone ring and the attachment of the phenylhydrazine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its potential biological activities and applications in different fields further highlight its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-phenyldiazenyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H17N5O2S/c1-13-18(23-22-15-6-4-3-5-7-15)19(26)25(24-13)20-21-17(12-28-20)14-8-10-16(27-2)11-9-14/h3-12,24H,1-2H3

InChI Key

IBCZXLUYACQFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=CC=C4

Origin of Product

United States

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